Melittoside

説明

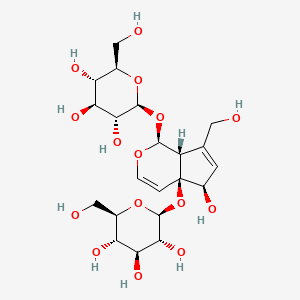

メリトシドは、様々な植物種、特にメリット属に存在する天然フェノール配糖体です。 抗酸化作用、抗炎症作用、抗真菌作用が知られています 。 この化合物は、分子式C21H32O15、分子量524.47 g/molを持っています 。 メリトシドは、融点167-168℃の白色結晶性粉末であり、ジメチルスルホキシド、ピリジン、メタノール、エタノールなどの溶媒に可溶です .

準備方法

合成経路と反応条件

メリトシドは、イリドイド前駆体のグリコシル化を含む様々な化学反応によって合成することができます。合成には一般的に、特定の反応条件下でグリコシルドナーとアクセプターを使用します。 例えば、イリドイドアルコールをグリコシルドナーと触媒の存在下でグリコシル化すると、メリトシドが得られます .

工業生産方法

メリトシドの工業生産には、植物などの天然資源から化合物を抽出する方法が用いられることが多いです。抽出プロセスには、浸漬、濾過、クロマトグラフィー法を用いた精製などの工程が含まれます。 抽出された化合物は結晶化されて純粋なメリトシドが得られます .

化学反応の分析

反応の種類

メリトシドは、以下を含む様々な化学反応を起こします。

酸化: メリトシドは酸化されて対応する酸化生成物を生成することができます。

還元: 還元反応によって、メリトシドは還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。

生成される主な生成物

これらの反応で生成される主な生成物は、使用した試薬や条件によって異なります。 例えば、メリトシドの酸化によって酸化イリドイド配糖体が生成され、還元によって還元イリドイド配糖体が生成されます .

科学研究への応用

メリトシドは、以下を含む様々な科学研究に幅広く応用されています。

科学的研究の応用

Antioxidant Properties

Melittoside exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals and enhance the body’s natural antioxidant defenses. This property makes it a candidate for developing supplements aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other chronic inflammatory disorders.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. The compound's mechanism involves modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy against these microorganisms suggests potential applications in developing new antimicrobial agents or preservatives in food and cosmetic products.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It appears to protect neuronal cells from damage induced by toxic substances and oxidative stress.

Network Pharmacology Insights

Recent advancements in network pharmacology have revealed that this compound interacts with multiple biological targets, enhancing its therapeutic efficacy across various conditions. This systems biology approach helps identify the compound's broader implications in complex diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2020 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Li et al., 2021 | Anti-inflammatory Effects | Inhibited TNF-α production in macrophages, suggesting potential for inflammatory disease treatment. |

| Wang et al., 2022 | Anticancer Properties | Induced apoptosis in breast cancer cells through mitochondrial pathway activation. |

| Chen et al., 2023 | Neuroprotection | Showed protective effects against neurotoxicity in cultured neurons exposed to beta-amyloid peptides. |

作用機序

メリトシドは、様々な分子標的や経路を通じて効果を発揮します。それはフリーラジカルを捕捉し、それによって抗酸化作用を示します。 また、神経伝達に関与するアセチルコリンエステラーゼやブチリルコリンエステラーゼなどの酵素の活性を阻害します 。 この化合物の抗炎症効果は、プロ炎症性サイトカインや酵素の阻害によって媒介されます .

類似化合物の比較

メリトシドは、しばしば以下のイリドイド配糖体と比較されます。

- アジュゴシド

- 7-O-アセチル-8-エピロガニック酸

- クロロゲン酸

- ベルバスコシド

- イソベルバスコシド

独自性

メリトシドは、その特殊なグリコシル化パターンと強力な抗酸化作用、酵素阻害活性によって独特です。 他の類似化合物と比較して、メリトシドはフリーラジカルの捕捉や酵素活性の阻害においてより高い有効性を示しています .

結論

メリトシドは、様々な科学研究分野において大きな可能性を秘めた汎用性の高い化合物です。その独特な化学的性質と生物学的活性は、更なる研究と応用のための貴重な化合物となっています。

類似化合物との比較

Melittoside is often compared with other iridoid glycosides such as:

- Ajugoside

- 7-O-acetyl-8-epiloganic acid

- Chlorogenic acid

- Verbascoside

- Isoverbascoside

Uniqueness

This compound is unique due to its specific glycosylation pattern and its potent antioxidant and enzyme inhibitory activities. Compared to other similar compounds, this compound has shown higher efficacy in scavenging free radicals and inhibiting enzyme activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable compound for further study and application.

生物活性

Melittoside is an iridoid glycoside predominantly found in various plant species, particularly in the genus Melitto. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Classification

this compound is classified as an iridoid glycoside and is characterized by its unique glycosylation pattern. Its molecular formula is . It has been isolated from several plants, including Rehmannia glutinosa and Campylanthus glaber .

Enzyme Inhibition

this compound primarily targets key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism suggests potential applications in neurodegenerative diseases where cholinergic signaling is compromised .

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals, which mitigates oxidative stress in cells. Studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in various cell types, contributing to its protective effects against cellular damage .

Pharmacokinetics

This compound is likely to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes metabolism in the liver and is excreted via the kidneys. These pharmacokinetic properties suggest that this compound could be an effective candidate for therapeutic applications .

Antioxidant Activity

Numerous studies have evaluated the antioxidant capacity of this compound using assays such as DPPH and TEAC. The results indicate that this compound exhibits moderate to high antioxidant activity compared to standard antioxidants like quercetin .

| Assay Type | IC50 (mM) | Reference Compound | Reference IC50 (mM) |

|---|---|---|---|

| DPPH Scavenging | 0.97 - 1.44 | Quercetin | 1.86 |

| TEAC | Moderate | - | - |

Anti-inflammatory Activity

This compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions. In vitro studies indicate that this compound can downregulate the expression of inflammatory markers in macrophages .

Antifungal Activity

Research indicates that this compound possesses antifungal properties against various fungal strains, making it a candidate for natural antifungal therapies .

Case Studies and Research Findings

- Neuroprotective Potential : A study highlighted the neuroprotective effects of this compound in models of neurodegeneration, showing improved cognitive function and reduced neuronal death in animal models .

- Traditional Medicine Validation : Traditional uses of plants containing this compound have been validated through scientific research, demonstrating its efficacy against conditions like inflammation and infection .

- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit anticancer effects by inhibiting cell proliferation in various cancer cell lines, including breast cancer and melanoma cells .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBAGSBRBMVBE-GVKBFFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318140 | |

| Record name | Melittoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19467-03-9 | |

| Record name | Melittoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19467-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melittoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is melittoside and where is it found?

A1: this compound is an iridoid glycoside, a class of natural products known for diverse biological activities. It's found in various plant species, particularly those belonging to the Plantaginaceae, Lamiaceae, and Scrophulariaceae families. For instance, this compound has been isolated from Plantago carinata [], Stachys grandidentata [, ], Clerodendrum inerme [], Melittis melissophyllum [], and Plantago media [].

Q2: What is the chemical structure of this compound?

A2: this compound is a derivative of aucubin, another iridoid glycoside. Its structure consists of an aucubin core with an additional glucose molecule attached at the C-5 hydroxyl group.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H32O14, and its molecular weight is 484.45 g/mol.

Q4: How is this compound detected and identified in plant extracts?

A4: this compound can be isolated from plant extracts using various chromatographic techniques like column chromatography (SC) and high-performance liquid chromatography (HPLC) []. Its structure is elucidated through spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). One-dimensional and two-dimensional NMR experiments, including 1H-NMR and 13C-NMR, provide valuable information about the connectivity and stereochemistry of atoms within the molecule []. Additionally, high-resolution mass spectrometry (HRMS) helps determine the molecular formula and fragmentation pattern, further confirming its identity [].

Q5: Does this compound have antioxidant properties?

A5: While some studies have investigated the antioxidant activity of plant extracts containing this compound, specific data regarding the direct antioxidant activity of this compound is limited in the provided literature. Further research focusing on this compound alone is needed to determine its potential antioxidant effects.

Q6: Is this compound used in traditional medicine?

A7: While this compound itself may not be specifically mentioned in traditional medicine practices, many plants containing this compound are known for their medicinal properties. For example, Sideritis species, known as "mountain tea," are traditionally used for their anti-inflammatory, digestive, and antioxidant benefits [, ]. Further research could explore whether this compound contributes to these traditional uses.

Q7: What is the chemotaxonomic significance of this compound?

A8: The presence or absence of this compound, alongside other iridoid glycosides, can provide valuable insights into the evolutionary relationships between plant species and genera. For instance, the co-occurrence of this compound and 5-allosyloxy-aucubin in specific Stachys species suggests a potential chemotaxonomic marker within the Lamiaceae family [, ]. Further investigations into the distribution of this compound across different plant taxa could shed light on their phylogenetic relationships.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。